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Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and

BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and

other proteins, thereby regulating gene transcription. Their dysregulation is implicated in

various diseases, including cancer and inflammation, making them attractive therapeutic

targets. To elucidate the cellular functions and interaction networks of BET proteins, highly

specific chemical probes are indispensable.

phoBET1 is a novel, potent, and selective photoaffinity-based chemical probe designed for the

comprehensive proteomic analysis of BET proteins in their native cellular environment. It is

based on a pan-BET inhibitor scaffold, modified with a diazirine photoreactive group and a

biotin handle for enrichment. Upon UV irradiation, phoBET1 covalently crosslinks to interacting

proteins, allowing for their subsequent isolation and identification by mass spectrometry. These

application notes provide detailed protocols for utilizing phoBET1 to investigate BET protein

interactions and to perform quantitative proteomic experiments.
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This table summarizes the dissociation constants (Kd) of phoBET1 for the individual

bromodomains of the BET family proteins, determined by isothermal titration calorimetry (ITC).

The data demonstrates the pan-BET inhibitory profile of the probe.

Bromodomain Kd (nM)

BRD2-BD1 85

BRD2-BD2 45

BRD3-BD1 92

BRD3-BD2 50

BRD4-BD1 75

BRD4-BD2 38

BRDT-BD1 110

BRDT-BD2 65

Table 2: Quantitative Proteomic Analysis of Proteins
Enriched by phoBET1
This table presents a selection of proteins identified and quantified by mass spectrometry

following affinity purification with phoBET1 from HEK293T cell lysates. The data highlights

known BET interactors and novel putative binding partners. The enrichment ratio is calculated

relative to a control experiment performed without UV irradiation.
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Protein Gene Function
Enrichment Ratio
(UV/No UV)

BRD4 BRD4
Transcriptional co-

activator
25.4

BRD2 BRD2
Transcriptional co-

activator
21.8

BRD3 BRD3
Transcriptional co-

activator
19.5

CDK9 CDK9
Component of P-TEFb

complex
15.2

HEXIM1 HEXIM1
Component of 7SK

snRNP complex
12.7

MYC MYC
Transcription factor,

oncogene
8.9

p300 EP300
Histone

acetyltransferase
6.5

Novel Interactor A Gene A Function A 5.8

Novel Interactor B Gene B Function B 4.2

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14891679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

phoBET1 Probe

BET Protein

Binding

Covalent Crosslinking
Interacting Protein

Covalent Crosslinking

Interaction

Non-Interacting Protein

UV Light (365 nm) Activation

Click to download full resolution via product page

Caption: Mechanism of action of the phoBET1 probe.
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Caption: Experimental workflow for proteomic analysis using phoBET1.
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Experimental Protocols
Protocol 1: Photoaffinity Labeling of BET Proteins in
Live Cells
This protocol describes the in-cell labeling of BET proteins and their interactors using

phoBET1.

Materials:

HEK293T cells (or other cell line of interest)

Complete cell culture medium (e.g., DMEM with 10% FBS)

phoBET1 probe (10 mM stock in DMSO)

Phosphate-buffered saline (PBS)

UV crosslinking apparatus (365 nm)

Ice

Procedure:

Seed cells in a 10 cm culture dish and grow to 80-90% confluency.

On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

Add phoBET1 to the medium to a final concentration of 1-10 µM. As a negative control, treat

a separate dish with an equivalent volume of DMSO. For competition experiments, pre-

incubate cells with a 100-fold excess of a non-biotinylated BET inhibitor (e.g., JQ1) for 1 hour

before adding phoBET1.

Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

After incubation, place the culture dish on ice and aspirate the medium.

Wash the cells twice with ice-cold PBS.
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With a thin layer of PBS covering the cells, place the dish in a UV crosslinker and irradiate

with 365 nm UV light for 10-20 minutes on ice.

After irradiation, aspirate the PBS and proceed immediately to cell lysis (Protocol 2).

Protocol 2: Affinity Purification of phoBET1-Labeled
Proteins
This protocol details the enrichment of biotinylated proteins from cell lysates.

Materials:

Labeled cells from Protocol 1

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Cell scraper

Microcentrifuge

Streptavidin-conjugated magnetic beads

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% SDS)

Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.4, containing 2 mM biotin)

Procedure:

Add 1 mL of ice-cold lysis buffer to the 10 cm dish of labeled cells.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube. Determine the protein concentration using a

standard protein assay (e.g., BCA).
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Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

Add the equilibrated beads to the cell lysate (use approximately 50 µL of bead slurry per 1

mg of protein lysate).

Incubate the lysate with the beads for 2-4 hours at 4°C with gentle rotation.

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads five times with 1 mL of wash buffer. For the final wash, transfer the beads to

a new tube to minimize non-specific binding to the tube surface.

After the final wash, the beads with the bound proteins are ready for on-bead digestion

(Protocol 3).

Protocol 3: On-Bead Digestion and Sample Preparation
for Mass Spectrometry
This protocol describes the preparation of enriched proteins for mass spectrometry analysis.

Materials:

Beads with bound proteins from Protocol 2

Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

Trypsin (mass spectrometry grade)

Digestion buffer (50 mM ammonium bicarbonate)

Formic acid

C18 desalting spin tips

Procedure:
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Resuspend the beads in 100 µL of reduction buffer and incubate at 56°C for 30 minutes.

Cool the sample to room temperature. Add 100 µL of alkylation buffer and incubate in the

dark for 20 minutes.

Wash the beads twice with 50 mM ammonium bicarbonate.

Resuspend the beads in 100 µL of digestion buffer containing 1 µg of trypsin.

Incubate overnight at 37°C with shaking.

Pellet the beads and transfer the supernatant containing the digested peptides to a new

tube.

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

Elute the peptides and dry them in a vacuum centrifuge.

Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1%

formic acid in water).

The prepared peptides are now ready for analysis by high-resolution mass spectrometry to

identify and quantify the proteins that were covalently bound to phoBET1. Subsequent

bioinformatics analysis will reveal the BET protein interactome.

To cite this document: BenchChem. [Application Notes and Protocols for phoBET1 in
Proteomic Analysis of BET Proteins]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14891679#using-phobet1-for-proteomic-analysis-of-
bet-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14891679?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14891679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

